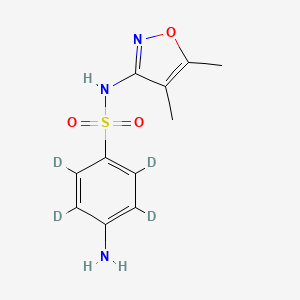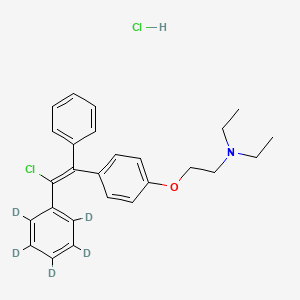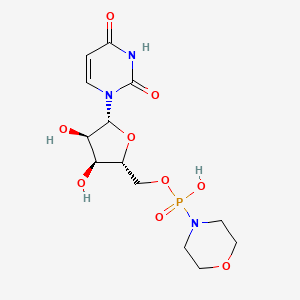
Ipatasertib-NH2 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipatasertib-NH2 (dihydrochloride) is a derivative of Ipatasertib, a selective inhibitor of the protein kinase Akt. Akt is a key component of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently activated in various human cancers . Ipatasertib-NH2 (dihydrochloride) is being investigated for its potential therapeutic applications in oncology, particularly in the treatment of solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ipatasertib-NH2 (dihydrochloride) involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of Ipatasertib-NH2 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production also adheres to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Ipatasertib-NH2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
Ipatasertib-NH2 (dihydrochloride) has several scientific research applications:
Chemistry: It is used as a tool compound to study the PI3K/Akt/mTOR signaling pathway.
Biology: Researchers use it to investigate the role of Akt in cellular processes such as apoptosis and cell proliferation.
Medicine: It is being evaluated in clinical trials for its potential to treat various cancers, including breast cancer and prostate cancer.
Industry: The compound is used in the development of targeted cancer therapies.
Mechanism of Action
Ipatasertib-NH2 (dihydrochloride) exerts its effects by inhibiting the activity of Akt. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells. The compound specifically targets the ATP-binding site of Akt, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
GDC-0068: Another Akt inhibitor with similar properties.
MK-2206: A non-ATP-competitive Akt inhibitor.
AZD5363: An ATP-competitive Akt inhibitor.
Uniqueness
Ipatasertib-NH2 (dihydrochloride) is unique due to its high selectivity for Akt and its ability to inhibit all three isoforms of the protein. This broad inhibition makes it a potent compound for targeting cancers with activated Akt signaling .
Properties
Molecular Formula |
C21H28Cl3N5O2 |
|---|---|
Molecular Weight |
488.8 g/mol |
IUPAC Name |
(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C21H26ClN5O2.2ClH/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14;;/h2-5,12-13,16-17,28H,6-11,23H2,1H3;2*1H/t13-,16-,17-;;/m1../s1 |
InChI Key |
JUPJLFOYULADQR-AXGUDRQCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



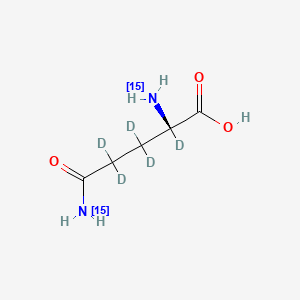
![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)
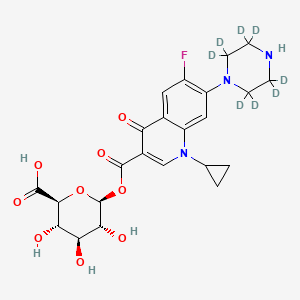


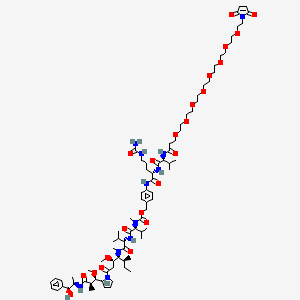
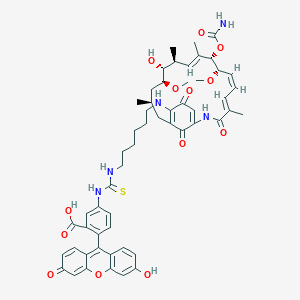
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
